4-Dimethylaminophenylazophenyl-4'-maleimide

説明

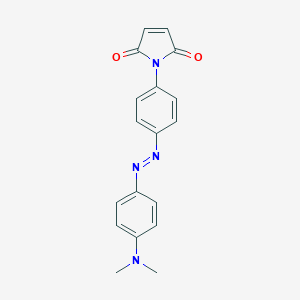

4-Dimethylaminophenylazophenyl-4'-maleimide (DABM) is a thiol-reactive compound widely utilized in biochemical research for labeling cysteine residues in proteins. Its structure comprises a maleimide group, which selectively reacts with free thiol (-SH) groups under neutral or slightly acidic conditions, forming stable thioether bonds . The compound also contains a chromophoric 4-dimethylaminophenylazophenyl moiety, enabling tracking of labeled peptides via absorbance in the visible spectrum (e.g., ~500 nm) during high-performance liquid chromatography (HPLC) . Furthermore, DABM-labeled peptides exhibit unique fragmentation patterns during matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), facilitating identification of cysteine residues in their reduced (free thiol) state in intact proteins . Applications include mapping redox-sensitive cysteine modifications in enzymes like tyrosine hydroxylase and troponin C .

特性

IUPAC Name |

1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNHAWFQWRAADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101040185 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101040185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87963-80-2 | |

| Record name | 4-Dimethylaminophenylazophenyl-4'-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087963802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101040185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylaminophenylazophenyl-4'-maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of Paradimethylaminobenzaldehyde

The Duff reaction is a foundational step for generating the dimethylaminophenyl moiety. As demonstrated in CN103694125A, paradimethylaminobenzaldehyde is synthesized via condensation of hexamethylenetetramine (urotropin) with N,N-dimethylaniline in a mixed acid system (trifluoroacetic acid and glacial acetic acid) at 90°C for 6 hours. Key considerations include:

-

Solvent System : A 5:1 ratio of glacial acetic acid to trifluoroacetic acid optimizes electrophilic formylation.

-

Workup : Neutralization with saturated sodium carbonate (pH 7) followed by ethyl acetate extraction (3×50 mL) isolates the aldehyde.

-

Yield : ~70% for the crude product, increasing to 84.7% after recrystallization.

This intermediate serves as a precursor for further functionalization into azobenzene derivatives.

Azo Coupling for Chromophore Integration

Diazotization and Coupling Reactions

The azo bridge is introduced via diazotization of 4-nitroaniline or analogous amines, followed by coupling with phenolic or aromatic amines. For 4-dimethylaminophenylazophenyl systems:

-

Diazotization : 4-Nitroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Coupling : The diazonium salt reacts with N,N-dimethylaniline in alkaline conditions (pH 8–10) to yield the azobenzene derivative.

Critical Parameters :

-

Temperature control (<10°C) prevents diazonium decomposition.

-

pH adjustment to 8–9 ensures efficient coupling without side reactions.

Maleimide Ring Formation

Cyclodehydration of Maleamic Acids

The maleimide ring is constructed via cyclodehydration of maleamic acid precursors. Adapting methodologies from 4-nitrophenyl maleimide synthesis:

-

Maleamic Acid Synthesis : React 4-aminophenylazophenyl-4'-carboxylic acid with maleic anhydride in DMF at 25°C for 3 hours.

-

Cyclization : Treat the maleamic acid with concentrated H₂SO₄ and P₂O₅ at 65°C for 3 hours to form the maleimide ring.

Optimization Insights :

-

Catalyst System : H₂SO₄/P₂O₅ achieves >90% cyclization efficiency.

-

Solvent : DMF facilitates both reaction steps without side-product formation.

Integrated Synthesis of 4-Dimethylaminophenylazophenyl-4'-maleimide

Stepwise Assembly

Combining the above steps, the full synthesis proceeds as follows:

Key Challenges :

-

Maleimide ring sensitivity to basic conditions during azo coupling.

-

Ensuring regioselectivity in the azo linkage.

Purification and Characterization

Refining Techniques

化学反応の分析

4-Dimethylaminophenylazophenyl-4’-maleimide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the azo and maleimide groups, resulting in the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

科学的研究の応用

4-Dimethylaminophenylazophenyl-4’-maleimide has a wide range of scientific research applications:

Chemistry: It is used as a nonfluorescent thiol-reactive acceptor in FRET studies, allowing researchers to study molecular interactions and distances.

Biology: The compound is employed in the derivatization of thiols for HPLC detection, aiding in the analysis of biological samples.

Medicine: Its thiol-reactive properties make it useful in the development of diagnostic assays and therapeutic agents.

作用機序

The mechanism of action of 4-Dimethylaminophenylazophenyl-4’-maleimide involves its reactivity with thiol groups. The compound forms covalent bonds with thiols, making it a valuable tool in biochemical assays and molecular biology studies. The molecular targets include proteins and other biomolecules containing thiol groups, and the pathways involved are primarily related to thiol-reactive chemistry .

類似化合物との比較

Comparison with Similar Maleimide Derivatives

Maleimide derivatives share the core maleimide group but differ in substituents, linker chemistry, and functional modifications. Below is a detailed comparison of DABM with structurally or functionally analogous compounds:

Reactivity and Specificity

Key Insight : While DABM’s azo chromophore aids in HPLC tracking, fluorescent maleimides (e.g., Texas Red) enable direct visualization without secondary detection methods. DDPM’s nitro groups make it suitable for FRET but less stable than DABM .

Stability and Serum Compatibility

Key Insight : DABM is less stable in biological fluids compared to sulfone-based linkers, limiting its utility in therapeutic conjugates .

Data Tables Summarizing Key Properties

Table 1: Comparative Analysis of Maleimide Derivatives

| Property | DABM | DDPM | Texas Red Maleimide | Sulfone-Maleimide Hybrids |

|---|---|---|---|---|

| Primary Use | Cysteine tracking | FRET studies | Fluorescent labeling | Therapeutic conjugates |

| Detection Method | Absorbance (HPLC) | Fluorescence | Fluorescence | Mass spectrometry |

| Serum Stability | Low | Moderate | Low | High |

| Key Advantage | MALDI-MS signature | FRET compatibility | Rapid labeling | Plasma stability |

| Reference |

生物活性

4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI) is a synthetic compound that has garnered attention for its potential biological applications, particularly in the modification of proteins and peptides. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

- Molecular Formula : C18H20N4O2

- CAS Number : 87963-80-2

- Molecular Weight : 324.38 g/mol

DABMI is characterized by an azo group (-N=N-) and a maleimide moiety, which are crucial for its reactivity with thiol groups in cysteine residues of proteins.

DABMI primarily functions as a labeling agent for cysteine-containing peptides and proteins. The maleimide group reacts selectively with the thiol side chains of cysteine, forming stable thioether bonds. This reaction can be exploited in various biochemical assays and protein modifications.

Reaction Equation

The reaction between DABMI and cysteine can be represented as follows:

Biological Applications

- Protein Labeling : DABMI is used to tag proteins for detection in various assays, including mass spectrometry (MS). For instance, it has been shown to enhance the sensitivity of matrix-assisted laser desorption/ionization (MALDI) MS by facilitating the analysis of cysteine-containing peptides .

- Fluorescent Probes : Due to its fluorescent properties, DABMI can serve as a probe for studying protein interactions and dynamics within biological systems.

- Therapeutic Potential : Research indicates that DABMI derivatives may hold promise in drug development, particularly for targeting specific proteins involved in disease processes .

Study 1: Protein Modification

In a study examining the use of DABMI for modifying cysteine residues in proteins, researchers found that the compound effectively labeled target proteins without significantly altering their biological activity. This study highlighted DABMI's potential utility in proteomics and biomarker discovery.

Study 2: MALDI-MS Analysis

A significant application of DABMI was demonstrated in a study focused on the analysis of cysteine-containing peptides via MALDI-MS. The results showed that DABMI derivatives produced distinct fragmentation patterns, enabling more precise identification of peptide sequences .

Table 1: Comparison of DABMI with Other Maleimide Derivatives

| Compound Name | CAS Number | Molecular Weight | Application Area |

|---|---|---|---|

| This compound | 87963-80-2 | 324.38 g/mol | Protein labeling, MS analysis |

| Maleimide | 120-47-8 | 139.15 g/mol | General thiol-reactive agent |

| N-(2-Hydroxyethyl)maleimide | 22214-92-0 | 181.22 g/mol | Bioconjugation applications |

Table 2: Research Findings on DABMI

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。